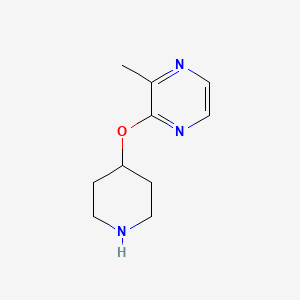

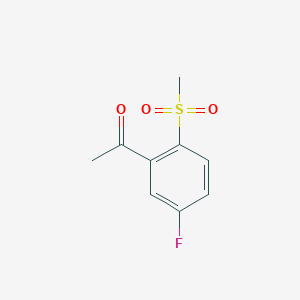

N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide, also known as CC-220, is a small molecule drug compound that has shown potential in the treatment of various diseases, including autoimmune diseases and multiple myeloma.

Scientific Research Applications

Antituberculosis Agents

Indole-2-carboxamides have emerged as a significant class of antituberculosis agents. A study by Kondreddi et al. (2013) highlighted the identification of indole-2-carboxamide analogs as potent inhibitors of Mycobacterium tuberculosis. These compounds were developed through phenotypic screening and subsequent structural modifications to improve their metabolic stability and in vitro activity against tuberculosis (TB). Notably, some lead candidates demonstrated improved activity compared to existing TB drugs, alongside favorable oral pharmacokinetic properties in rodent models, establishing their potential as a new class of antituberculosis agents. The research suggests that despite challenges in enhancing aqueous solubility, indole-2-carboxamides represent a promising direction for TB drug development (Kondreddi et al., 2013).

Organic Synthesis and Medicinal Chemistry

The versatility of indole carboxamides in organic synthesis and medicinal chemistry applications is evident from multiple studies. For instance, Zheng et al. (2014) reported on the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamide and aryl boronic acids, showcasing a method for diversifying indole carboxamide structures through mild and efficient coupling reactions. This process enables the selective formation of C-C and C-C/C-N bonds, contributing to the synthesis of complex organic molecules (Zheng et al., 2014).

Grant et al. (2011) explored synthetic approaches for creating 4-alkoxyindole-7-carboxamides and 4-alkoxy-3-cyanoindole-7-carboxamides, which serve as valuable intermediates in medicinal chemistry. These methodologies provide scalable routes to diversely functionalized indoles, highlighting the compound's utility in drug discovery and development (Grant et al., 2011).

Catalytic Synthesis

Mizukami et al. (2016) presented a catalytic synthesis of indole-3-carboxamides from 2-ethynylanilines and isocyanates using a rhodium catalyst. This tandem-type process allows for the efficient and regioselective synthesis of 2,3-disubstituted indoles, showcasing the method's broad substrate scope and functional group compatibility. Such catalytic approaches offer novel routes toward variously substituted indole-3-carboxamides, expanding the toolkit for synthesizing indole-based compounds (Mizukami et al., 2016).

properties

IUPAC Name |

N-(1-cyanocyclobutyl)-6-ethoxy-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O2/c1-2-21-12-5-4-11-8-14(18-13(11)9-12)15(20)19-16(10-17)6-3-7-16/h4-5,8-9,18H,2-3,6-7H2,1H3,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUBBBYIBIAVWME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=C(N2)C(=O)NC3(CCC3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl thiazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B2723966.png)

![6-ethyl 3-methyl 2-(4-(N,N-bis(2-methoxyethyl)sulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2723968.png)

![ethyl 2-(2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2723969.png)

![2-[3-(Trifluoromethyl)phenyl]piperidine hydrochloride](/img/structure/B2723971.png)

![3-Chloro-4-[2,2,2-trifluoro-1-(piperidin-4-yl)ethoxy]pyridine](/img/structure/B2723972.png)

![Methyl 3-(4-hydroxyphenyl)-2-[(3-phenyladamantanyl)carbonylamino]propanoate](/img/structure/B2723975.png)

![2-(benzo[d]thiazol-2-yl(methyl)amino)-N-(4-(furan-2-yl)thiazol-2-yl)acetamide](/img/structure/B2723976.png)

![N-([1,1'-biphenyl]-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2723980.png)

![7-methyl-2-(3-oxo-3-piperidin-1-ylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2723988.png)